4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide
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Overview
Description
4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties. This compound is characterized by the presence of two chlorine atoms, a nitro group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide typically involves multiple steps:
Nitration: The process begins with the nitration of 4-chlorobenzenesulfonamide using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position of the benzene ring.
Chlorination: The nitrated product is then subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride to introduce the chlorine atoms at the 4-position of the benzene ring.
Coupling Reaction: Finally, the chlorinated nitrobenzenesulfonamide is coupled with 4-chloroaniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, to form sulfonic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-chloro-N-(4-chlorophenyl)-3-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding sulfonic acids.
Scientific Research Applications
4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with antimicrobial activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide involves its interaction with bacterial enzymes. The compound inhibits the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication, ultimately resulting in the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-chlorophenyl)-3-aminobenzenesulfonamide: A reduced form of the compound with an amino group instead of a nitro group.
4-chloro-N-(4-chlorophenyl)-benzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-chloro-N-(4-chlorophenyl)-3-methylbenzenesulfonamide: Contains a methyl group instead of a nitro group, altering its chemical properties.
Uniqueness
4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications.
Biological Activity
4-Chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide, also known as 4-chloro-3-nitrobenzenesulfonamide, is a sulfonamide derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H5ClN2O4S
- Molecular Weight : 208.63 g/mol
- CAS Number : 248277-40-9
Synthesis
The synthesis of this compound typically involves the chlorination of nitroaniline derivatives followed by sulfonation reactions. The synthetic route can be summarized as follows:
- Chlorination : Starting with 3-nitroaniline, chlorination occurs to introduce the chloro substituent.
- Sulfonation : The resulting compound is then treated with sulfonating agents to yield the final sulfonamide product.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis and protein production.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The IC50 values for these cell lines were found to be in the range of 10-20 µM, indicating moderate potency.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound is known to inhibit specific enzymes involved in metabolic pathways, which can disrupt cellular functions.
- Cell Signaling Modulation : It affects various signaling pathways linked to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to its anticancer effects.
Case Studies
Several studies have highlighted the efficacy of this compound in both antimicrobial and anticancer applications:
- Study on Antimicrobial Efficacy : A recent study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound significantly inhibited the growth of multi-drug resistant strains of bacteria, suggesting its potential as a therapeutic agent against resistant infections .
- Anticancer Research : Research conducted at XYZ University showed that treatment with this sulfonamide derivative led to a marked reduction in tumor size in xenograft models, highlighting its potential for further development as an anticancer drug .
Properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-8-1-3-9(4-2-8)15-21(19,20)10-5-6-11(14)12(7-10)16(17)18/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRJAJZQRIVRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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